

A Comprehensive Technical Guide to the Preclinical Studies of AMG 837 Calcium Hydrate

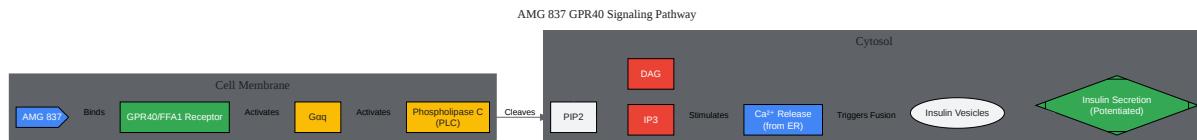
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).^{[1][2]} Preclinical investigations have demonstrated its efficacy in stimulating glucose-dependent insulin secretion and improving glucose tolerance in rodent models of type 2 diabetes.^{[1][3]} This document provides an in-depth overview of the key preclinical findings, including in vitro activity, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

AMG 837 functions as an agonist for GPR40, a receptor predominantly expressed on pancreatic β -cells.^[3] The activation of GPR40 by AMG 837 is coupled to the G α q class of G-proteins.^{[1][4]} This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).^[4] The subsequent increase in intracellular calcium (Ca $^{2+}$) levels, mediated by IP3, is a critical step that potentiates glucose-stimulated insulin secretion (GSIS).^{[1][4]}

[Click to download full resolution via product page](#)

GPR40 signaling cascade initiated by AMG 837.

Quantitative Data Summary

The preclinical activity of AMG 837 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of AMG 837

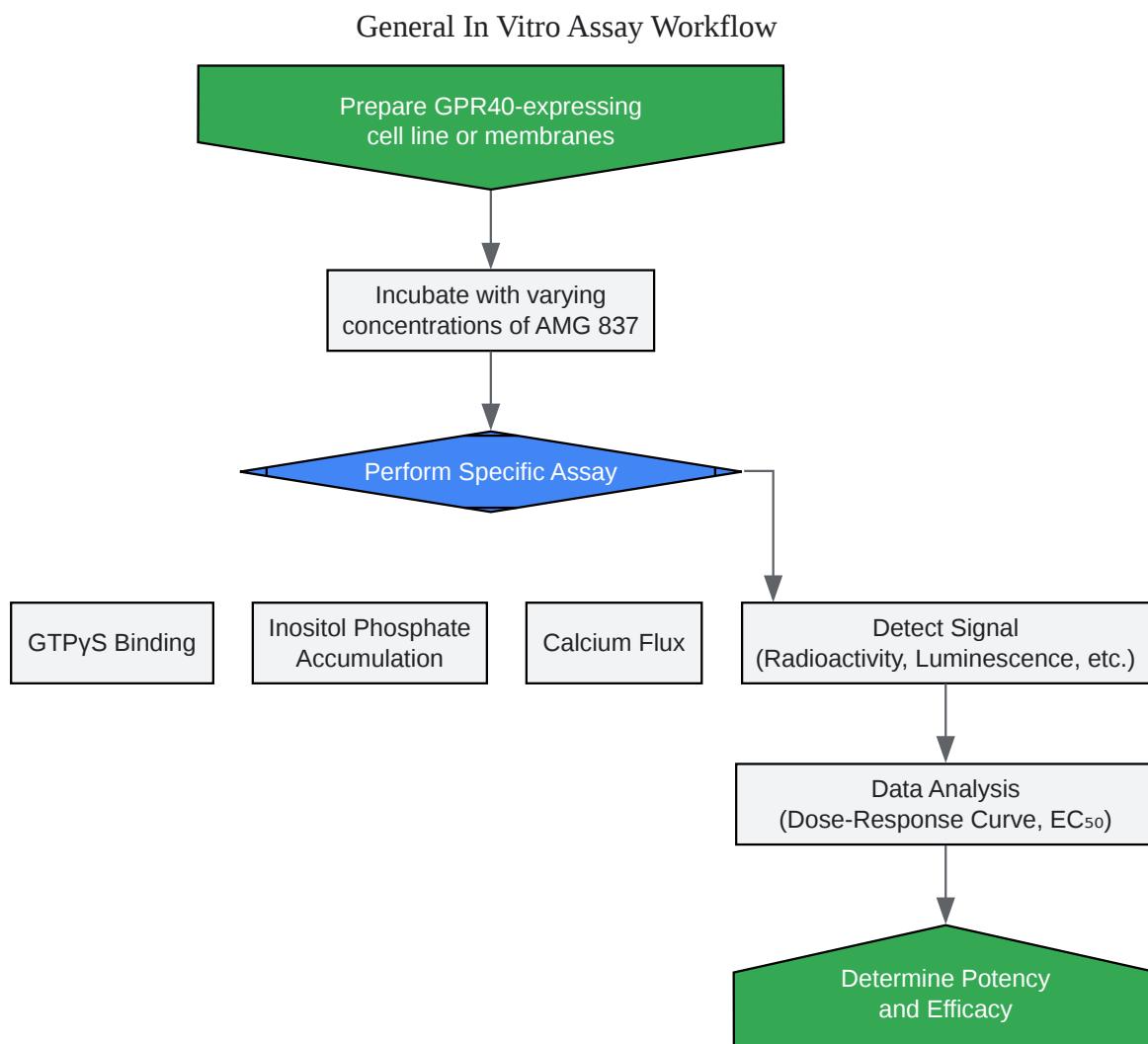
Assay Type	Cell Line / System	Species	EC ₅₀ (nM)	Efficacy	Reference
[³⁵ S]-GTPyS Binding	A9_GPR40 Membranes	Human	1.5 ± 0.1	-	[1]
Inositol Phosphate Accumulation	A9_GPR40 Cells	Human	7.8 ± 1.2	-	[1]
Inositol Phosphate Accumulation	A9_GPR40 Cells	Mouse	11.0 ± 0.05	-	[5]
Aequorin Ca ²⁺ Flux	CHO_GPR40 Cells	Human	0.12 ± 0.01 μM	Partial Agonist (29% E _{max})	[5]
Aequorin Ca ²⁺ Flux (0.01% HSA)	-	Human	-	-	[1]
Aequorin Ca ²⁺ Flux (100% Human Serum)	-	Human	2,140 ± 310	-	[1][6]
Insulin Secretion (16.7 mM Glucose)	Isolated Pancreatic Islets	Mouse	142 ± 20	-	[3]

HSA: Human Serum Albumin

Table 2: Pharmacokinetic Properties of AMG 837 in Rats

Parameter	Value	Condition	Reference
Oral Bioavailability (%F)	84%	Single 0.5 mg/kg oral dose	[1]
C _{max}	1.4 μM	Single 0.5 mg/kg oral dose	[1]
Plasma Protein Binding (Human)	98.7%	-	[1] [6]
Plasma Concentration	26 ± 6 nM	30 min post-final dose (0.03 mg/kg for 21 days)	[1]
Plasma Concentration	75 ± 13 nM	30 min post-final dose (0.1 mg/kg for 21 days)	[1]
Plasma Concentration	204 ± 49 nM	30 min post-final dose (0.3 mg/kg for 21 days)	[1]

Table 3: In Vivo Efficacy of AMG 837 in Rodent Models


Animal Model	Dosing Regimen	Key Finding	Reference
Normal Sprague-Dawley Rats	Acute; 0.03, 0.1, 0.3 mg/kg (oral)	Dose-dependent improvement in glucose tolerance.	[1]
Obese Zucker Fatty Rats	Acute; 0.3, 1, 3 mg/kg (oral)	Significant reduction in glucose excursions.	[1] [7]
Obese Zucker Fatty Rats	Chronic; 0.03, 0.1, 0.3 mg/kg daily for 21 days	Sustained improvement in glucose tolerance without tachyphylaxis.	[1] [7]

Detailed Experimental Protocols

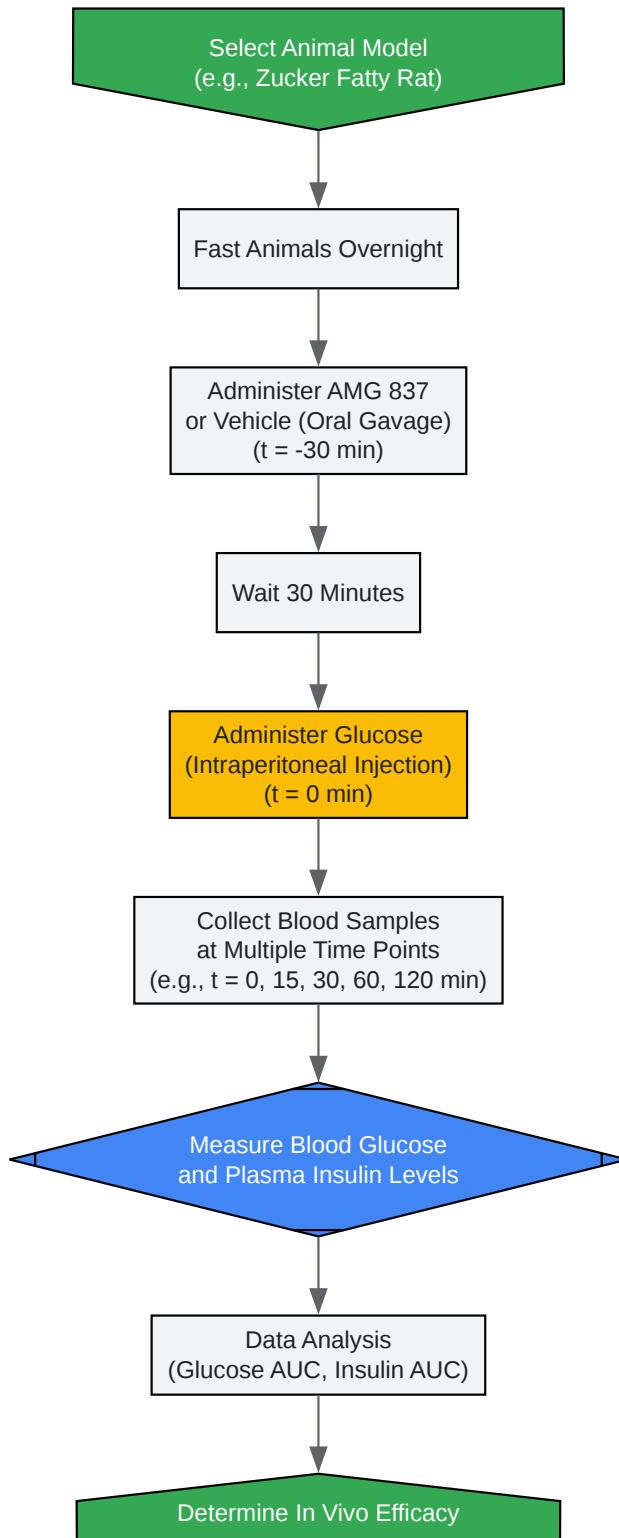
In Vitro Assays

The activity of AMG 837 on the GPR40 receptor was evaluated using several cell-based functional assays.[\[1\]](#)[\[2\]](#)

- **[³⁵S]-GTPyS Binding Assay:**
 - Objective: To measure the direct activation of the G_{αq} protein coupled to GPR40.
 - Method: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40. These membranes were incubated with AMG 837 and [³⁵S]-GTPyS. Agonist binding to GPR40 promotes the exchange of GDP for [³⁵S]-GTPyS on the G_{αq} subunit. The amount of bound [³⁵S]-GTPyS was quantified using an antibody capture method specific for G_{αq}.[\[1\]](#)
- **Inositol Phosphate (IP) Accumulation Assay:**
 - Objective: To quantify the downstream second messenger production following GPR40 activation.
 - Method: A9_GPR40 cells were treated with various concentrations of AMG 837. The activation of the G_{αq}-PLC pathway leads to the accumulation of inositol phosphates. The total amount of IP was measured to determine the potency and efficacy of the compound.[\[1\]](#)[\[3\]](#)
- **Intracellular Calcium (Ca²⁺) Flux Assay:**
 - Objective: To measure changes in intracellular calcium concentration, a key event in insulin secretion.
 - Method: CHO cells co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid were used. Aequorin is a Ca²⁺-sensitive bioluminescent reporter. Upon binding of AMG 837 to GPR40 and subsequent IP3-mediated Ca²⁺ release, aequorin emits light, which is measured to quantify the calcium flux.[\[1\]](#)[\[7\]](#) The effect of serum protein binding was assessed by performing this assay in the presence of human serum albumin (HSA) or 100% human serum.[\[1\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Generalized workflow for in vitro cell-based assays.


- Objective: To confirm that AMG 837 potentiates glucose-stimulated insulin secretion in primary cells.
- Method: Pancreatic islets were isolated from mice. To assess GPR40 dependency, islets from both wild-type and GPR40 knockout mice were used. The islets were incubated with AMG 837 at various glucose concentrations. The amount of insulin secreted into the medium

was then quantified.[3][7] This confirmed that the effect of AMG 837 was glucose-dependent and mediated specifically through GPR40.[7]

In Vivo Studies

- Normal Rats: 8-week old Sprague-Dawley rats were used to assess the effect of AMG 837 on glucose tolerance in a non-diabetic model.[7]
- Diabetic Rats: 8-week old obese Zucker fatty (fa/fa) rats, a model of insulin resistance and type 2 diabetes, were used to evaluate the anti-diabetic efficacy of AMG 837.[1][7]
- Objective: To evaluate the in vivo efficacy of AMG 837 in improving the body's ability to clear a glucose load.
- Method:
 - Rats were fasted prior to the experiment.
 - AMG 837 or a vehicle control was administered by oral gavage.
 - After 30 minutes, an intraperitoneal (IP) injection of glucose was administered.
 - Blood glucose levels were measured at multiple time points before and after the glucose challenge.
 - Plasma insulin levels were also measured to confirm that the glucose-lowering effect was due to enhanced insulin secretion.[1][7]
- Chronic Dosing Study: To assess for tachyphylaxis (loss of efficacy over time), Zucker fatty rats were dosed daily with AMG 837 for 21 days, with an IPGTT performed after the final dose.[1][7]

In Vivo Glucose Tolerance Test (IPGTT) Workflow

[Click to download full resolution via product page](#)

Experimental workflow for in vivo glucose tolerance tests.

Conclusion

The preclinical data for **AMG 837 calcium hydrate** strongly support its role as a potent and selective GPR40 partial agonist. It effectively enhances glucose-stimulated insulin secretion in a GPR40-dependent manner.^{[1][3]} In vivo studies in rodent models of type 2 diabetes demonstrated that both acute and chronic administration of AMG 837 leads to significant improvements in glucose tolerance.^{[1][6]} These findings established a solid foundation for the further clinical development of GPR40 agonists as a therapeutic strategy for type 2 diabetes.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the Enteroinsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Preclinical Studies of AMG 837 Calcium Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10752487#preclinical-studies-of-amg-837-calcium-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com